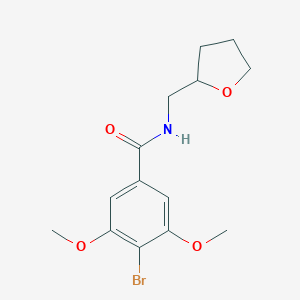![molecular formula C15H12F3NO4S B263077 Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate, also known as MTFB, is a chemical compound that has gained significant attention in the field of scientific research. It is a white powder that is soluble in organic solvents and has a molecular weight of 383.39 g/mol. MTFB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to synthesize. This compound is also soluble in organic solvents, making it easy to handle and use in a variety of experimental setups. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with methyl 2-amino benzoate in the presence of a suitable base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound. Other methods for synthesizing this compound include the reaction of 3-(trifluoromethyl)aniline with methyl 2-chlorobenzoate, followed by the reaction of the resulting intermediate with sodium sulfonate.
Scientific Research Applications
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, this compound has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, this compound has been studied for its potential as a drug delivery agent and as a tool for investigating drug metabolism.
properties
Molecular Formula |
C15H12F3NO4S |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-14(20)12-7-2-3-8-13(12)19-24(21,22)11-6-4-5-10(9-11)15(16,17)18/h2-9,19H,1H3 |
InChI Key |
CGHGOTNNRZVBOF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)



![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)





![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)